N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
CAS No.: 941937-63-9
Cat. No.: VC6394147
Molecular Formula: C17H21N3O4
Molecular Weight: 331.372
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941937-63-9 |
|---|---|
| Molecular Formula | C17H21N3O4 |
| Molecular Weight | 331.372 |
| IUPAC Name | N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C17H21N3O4/c1-22-12-8-9-13(14(10-12)23-2)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21) |
| Standard InChI Key | MSOOAMYRYFWBES-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)OC |
Introduction
Overview of the Compound
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are widely studied for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound integrates a cyclohexane carboxamide moiety with a 1,3,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group.
Synthesis Pathway
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves:
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Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
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Substitution with Dimethoxyphenyl Group: The incorporation of the dimethoxyphenyl group is achieved via electrophilic aromatic substitution or related methods.
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Attachment of the Cyclohexanecarboxamide Moiety: This step involves amide bond formation using cyclohexanecarboxylic acid or its derivatives.
Biological Activities
Compounds containing the 1,3,4-oxadiazole scaffold are known for their versatile pharmacological properties. While specific data on N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is limited in publicly available literature, related derivatives have demonstrated:
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Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or enzymes .
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Antioxidant Properties: Scavenging free radicals through electron donation mechanisms .
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Anticancer Potential: Inducing apoptosis and inhibiting tumor cell proliferation by interacting with cellular targets .
Spectroscopic Characterization
Spectroscopic techniques such as IR, NMR (¹H and ¹³C), and mass spectrometry are essential for confirming the structure of such compounds:
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IR Spectroscopy: Identifies functional groups such as amides (C=O stretching) and aromatic rings.
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¹H-NMR and ¹³C-NMR: Provides detailed insights into hydrogen and carbon environments within the molecule.
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Mass Spectrometry (LC-MS): Confirms molecular weight and fragmentation patterns.
Applications in Medicinal Chemistry
The structural features of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide make it a promising candidate for drug development:
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Antimicrobial Agents: Potential for treating infections caused by resistant bacterial strains.
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Antioxidants: Application in conditions involving oxidative stress.
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Cancer Therapeutics: Possible use in targeted therapies due to its selective cytotoxicity.
Future Research Directions
To fully explore the potential of this compound:
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Conduct detailed in vitro and in vivo studies to evaluate its pharmacokinetics and pharmacodynamics.
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Investigate structure–activity relationships (SAR) to optimize biological activity.
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Explore its potential as a lead compound for multi-target drug design.
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